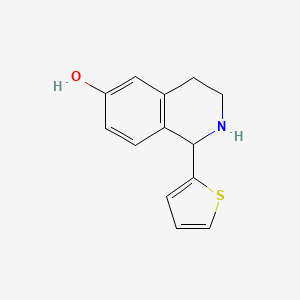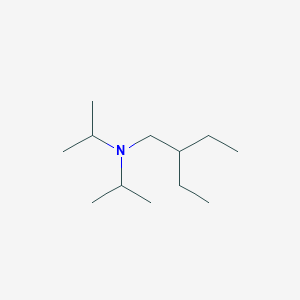
N,N-Diisopropyl-2-ethylbutylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diisopropyl-2-ethylbutylamine is an organic compound with the molecular formula C12H27N. It is a tertiary amine, characterized by the presence of two isopropyl groups and one ethylbutyl group attached to the nitrogen atom. This compound is known for its use as a non-nucleophilic base in organic synthesis, making it a valuable reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Diisopropyl-2-ethylbutylamine can be synthesized through the alkylation of diisopropylamine with ethyl chloride. The reaction typically occurs in a high-pressure autoclave using an MIX type catalyst. The molar ratio of diisopropylamine to ethyl chloride is maintained between 2:1 and 4:1, with the reaction temperature ranging from 130°C to 230°C and pressure between 0.8 to 2.5 MPa. The reaction time is generally 4 to 10 hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient separation techniques to ensure high yield and purity. The reaction mixture is treated with a strongly alkaline solution to achieve a pH of 12.5-13.5, followed by liquid separation and rectification to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diisopropyl-2-ethylbutylamine primarily undergoes substitution reactions due to its tertiary amine structure. It is commonly used as a base in various organic reactions, including amide coupling and esterification .
Common Reagents and Conditions
Esterification: It is also used in esterification reactions where it helps in the formation of esters from carboxylic acids and alcohols under mild conditions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reactants used. In amide coupling, the primary product is an amide, while in esterification, the product is an ester .
Aplicaciones Científicas De Investigación
N,N-Diisopropyl-2-ethylbutylamine has a wide range of applications in scientific research:
Mecanismo De Acción
N,N-Diisopropyl-2-ethylbutylamine exerts its effects primarily through its role as a base. The nitrogen atom in the compound has a lone pair of electrons that can react with electrophiles. the steric hindrance provided by the isopropyl and ethylbutyl groups limits its nucleophilicity, making it an effective proton scavenger in various reactions . This property allows it to facilitate reactions without participating directly in the formation of new bonds.
Comparación Con Compuestos Similares
Similar Compounds
Triethylamine: Another tertiary amine used as a base in organic synthesis.
2,6-Di-tert-butylpyridine: A sterically hindered base similar to N,N-Diisopropyl-2-ethylbutylamine.
1,5-Diazabicyclo[4.3.0]non-5-ene: A bicyclic amine used as a base in organic reactions.
Uniqueness
This compound is unique due to its specific steric hindrance, which makes it a highly effective non-nucleophilic base. This property distinguishes it from other bases like triethylamine, which may participate in nucleophilic reactions. The combination of isopropyl and ethylbutyl groups provides a balance of steric hindrance and reactivity, making it versatile in various chemical processes .
Propiedades
Número CAS |
200342-33-2 |
|---|---|
Fórmula molecular |
C12H27N |
Peso molecular |
185.35 g/mol |
Nombre IUPAC |
2-ethyl-N,N-di(propan-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H27N/c1-7-12(8-2)9-13(10(3)4)11(5)6/h10-12H,7-9H2,1-6H3 |
Clave InChI |
SUBFZYQWYBUTGO-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CN(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


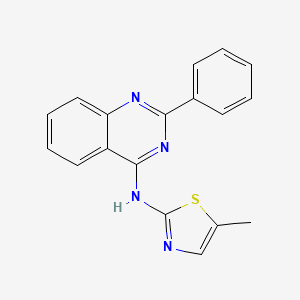
![Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]-](/img/structure/B12579427.png)
![3H-Naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B12579432.png)
![1lambda~6~-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione](/img/structure/B12579437.png)
![4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide](/img/structure/B12579449.png)
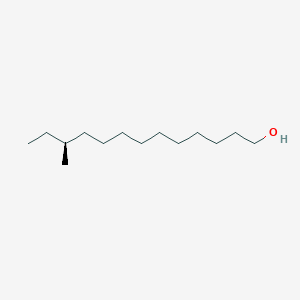

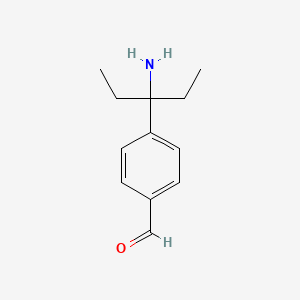
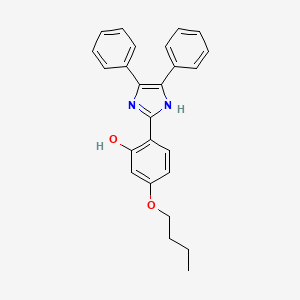
![3,6-Dimethyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12579480.png)

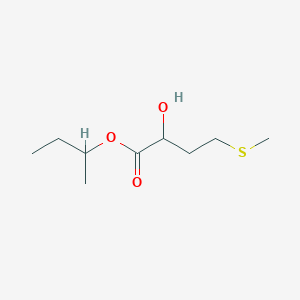
![1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12579505.png)
